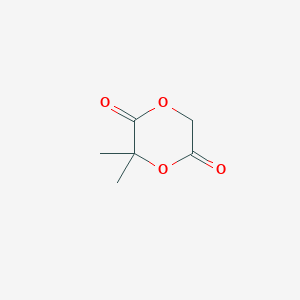

3,3-Dimethyl-1,4-dioxane-2,5-dione

Katalognummer B8495736

Molekulargewicht: 144.12 g/mol

InChI-Schlüssel: LLZIQIHXYWEQCA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04033938

Procedure details

To a flask containing two liters of chloroform, 1 mole of 2-hydroxy-isobutyric acid (104.1 gms.) and 2.2 moles of triethylamine (224 gms.), cooled in an ice bath, was slowly added 1 mole of chloroacetyl chloride (127 gms.) Addition took one hour. The chloroform was evaporated to yield a reddish semi-solid which was triturated several times with acetone followed by decantation of the reddish acetone extract. The white solid residue was triethylamine hydrochloride. The acetone extracts were combined and concentrated under vacuum to a red oil which was distilled under vacuum. The fraction distilling at 103°-110° C./0.7-0.9 torr. was collected. This fraction solidified to a green semi-solid which was recrystallized from isopropyl alcohol and then sublimed at 75° C./0.1 torr. to yield 15 grams of white solid, m.p. 82°-83° C. This was dissolved in 3000 ml. of benzene at 10° C. and extracted successively with three 300 ml. portions of 0.01 N HCl solution saturated with sodium chloride in a separatory funnel, and the benzene layer quickly dried by filtration through a bed of anhydrous sodium sulfate into a flask containing anhydrous magnesium sulfate. After the removal of the magnesium sulfate by filtration and the benzene under vacuum, the solid 3,3-dimethyl-1,4-dioxane-2,5-dione was recrystallized from isopropyl alcohol and sublimed at 75° C./0.1 torr. to yield 13 grams of solid, m.p. 85°-86° C., % C found = 50.00 vs. 50.00 calculated, % H found = 5.52 vs. 5.60 calculated.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.Cl[CH2:16][C:17](Cl)=[O:18]>C(Cl)(Cl)Cl>[CH3:6][C:2]1([CH3:7])[O:1][C:17](=[O:18])[CH2:16][O:4][C:3]1=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

127 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

104.1 g

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)O)(C)C

|

|

Name

|

|

|

Quantity

|

224 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The chloroform was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a reddish semi-solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated several times with acetone

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum to a red oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The fraction distilling at 103°-110° C./0.7-0.9 torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from isopropyl alcohol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sublimed at 75° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C(OCC(O1)=O)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g | |

| YIELD: CALCULATEDPERCENTYIELD | 10.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |